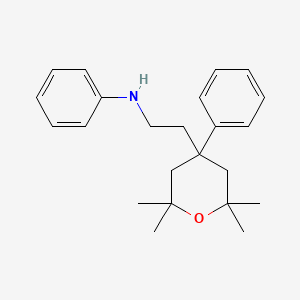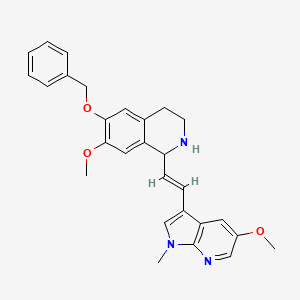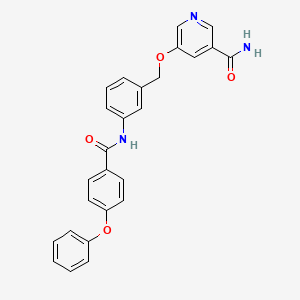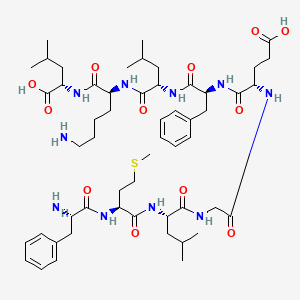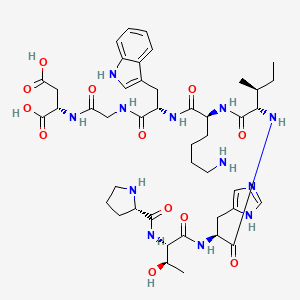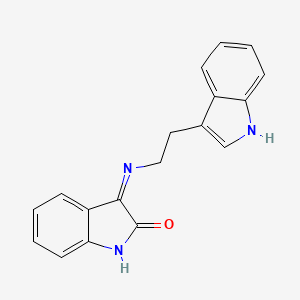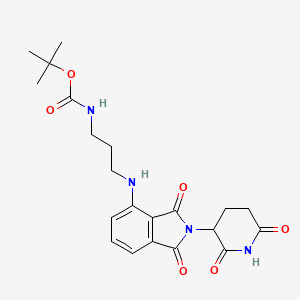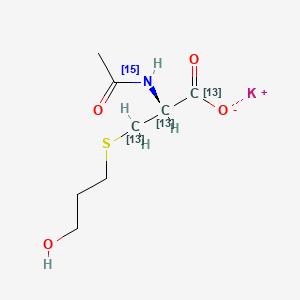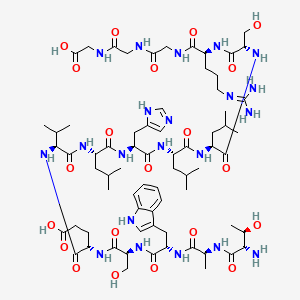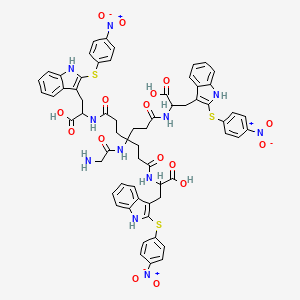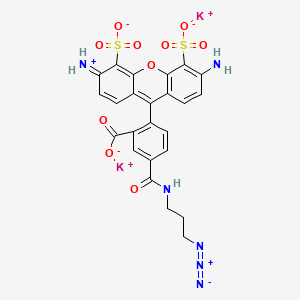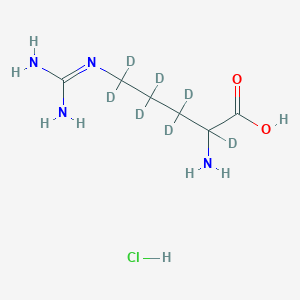
Arginine-d7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginine-d7 (hydrochloride) is a deuterium-labeled form of L-Arginine hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the arginine molecule, making it useful for various analytical and biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Arginine-d7 (hydrochloride) involves the incorporation of deuterium into the arginine molecule. This can be achieved through isotopic exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Arginine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of deuterated water or other deuterated compounds as starting materials. The reaction is carried out under controlled conditions to ensure high purity and yield of the deuterium-labeled product .
Analyse Chemischer Reaktionen
Types of Reactions
Arginine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide and citrulline.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: The deuterium atoms can be replaced by other isotopes or atoms in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric oxide synthase for oxidation and various reducing agents for reduction reactions. The conditions typically involve specific pH levels, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitric oxide, citrulline, and other derivatives of arginine. These products are often used in further biochemical and analytical studies .
Wissenschaftliche Forschungsanwendungen
Arginine-d7 (hydrochloride) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Arginine-d7 (hydrochloride) involves its role as a precursor to nitric oxide. Nitric oxide is synthesized from arginine by nitric oxide synthase. This process involves the oxidation of arginine to citrulline, with nitric oxide being released as a byproduct. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine hydrochloride: The non-deuterated form of Arginine-d7 (hydrochloride), used in similar applications but without the isotopic labeling.
L-Arginine-13C6, d14 hydrochloride: Another isotopically labeled form of arginine, where carbon and hydrogen atoms are replaced with their isotopes.
Uniqueness
Arginine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical and biochemical studies. The presence of deuterium atoms allows for precise tracing and quantification in mass spectrometry, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C6H15ClN4O2 |
|---|---|
Molekulargewicht |
217.70 g/mol |
IUPAC-Name |
2-amino-2,3,3,4,4,5,5-heptadeuterio-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D; |
InChI-Schlüssel |
KWTQSFXGGICVPE-HVAXMCRXSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)N)C([2H])([2H])N=C(N)N.Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
